molecular formula C13H15N5 B8355594 1-[2-(2-Methyl-benzoimidazol-1-yl)-ethyl]-1H-pyrazol-4-ylamine

1-[2-(2-Methyl-benzoimidazol-1-yl)-ethyl]-1H-pyrazol-4-ylamine

Cat. No. B8355594
M. Wt: 241.29 g/mol
InChI Key: NEPYQPNSQBXIRL-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a round bottom flask was added 2-methyl-1-(2-(4-nitro-1H-pyrazol-1-yl)-ethyl)-1H-benzoimidazole (5.23 g, 19.28 mmol), Pd/C (523 mg) and MeOH (100 mL, degassed). The flask was evacuated and backfilled with H2 and the reaction mixture was stirred under H2-atmosphere at rt for 5 h. The reaction mixture was filtered over celite, washed with MeOH and the solvent was removed under reduced pressure. Purification was performed by dissolving the desired compound at 40° C. in DCM (60 mL) and filtering off the insoluble impurities. By adding heptane (150 mL) to the remaining solution, the title compound precipitated out as a pink solid. LC-MS conditions B: tR=0.17 min, [M+H]+=242.00.
Name
2-methyl-1-(2-(4-nitro-1H-pyrazol-1-yl)-ethyl)-1H-benzoimidazole
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
523 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][N:9]2[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[N:10]2)[C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=2[N:3]=1>[Pd].CO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][N:9]2[CH:13]=[C:12]([NH2:14])[CH:11]=[N:10]2)[C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=2[N:3]=1

Inputs

Step One
Name
2-methyl-1-(2-(4-nitro-1H-pyrazol-1-yl)-ethyl)-1H-benzoimidazole
Quantity
5.23 g
Type
reactant
Smiles
CC1=NC2=C(N1CCN1N=CC(=C1)[N+](=O)[O-])C=CC=C2
Name
Quantity
523 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under H2-atmosphere at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the desired compound at 40° C. in DCM (60 mL)
FILTRATION
Type
FILTRATION
Details
filtering off the insoluble impurities
ADDITION
Type
ADDITION
Details
By adding heptane (150 mL) to the remaining solution
CUSTOM
Type
CUSTOM
Details
the title compound precipitated out as a pink solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=NC2=C(N1CCN1N=CC(=C1)N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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